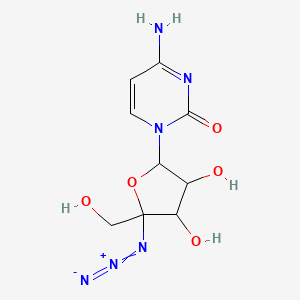
Tanzisertib(CC-930)
Overview
Description
JNKs are a subfamily of mitogen-activated protein kinases (MAPKs) that play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, survival, apoptosis, and inflammation . Dysregulation of JNK signaling is associated with numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNK-930 involves a series of chemical reactions designed to produce a compound that can effectively inhibit JNK activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of JNK-930 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the compound’s potency and selectivity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of JNK-930 involves scaling up the synthetic route used in laboratory settings. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize production costs. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
JNK-930 undergoes various chemical reactions, including:
Oxidation: JNK-930 can be oxidized to form different derivatives, which may have varying degrees of potency and selectivity.
Reduction: Reduction reactions can modify the functional groups on JNK-930, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce new functional groups to the compound, enhancing its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of JNK-930 include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from the chemical reactions involving JNK-930 include various derivatives with modified functional groups. These derivatives are often tested for their inhibitory activity against JNKs to identify the most potent and selective compounds .
Scientific Research Applications
JNK-930 has a wide range of scientific research applications, including:
Cancer Research: JNK-930 is used to study the role of JNK signaling in cancer development and progression.
Neurodegenerative Disorders: JNK-930 is used to investigate the involvement of JNK signaling in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Inflammatory Conditions: JNK-930 is employed in research on inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Fibrosis: JNK-930 has been shown to inhibit fibrosis in preclinical models, making it a valuable tool for studying fibrotic diseases.
Mechanism of Action
JNK-930 exerts its effects by inhibiting the activity of JNKs. JNKs are activated by upstream kinases through phosphorylation. Once activated, JNKs phosphorylate various downstream targets, including transcription factors such as c-Jun. JNK-930 competes with adenosine triphosphate (ATP) for binding to the active site of JNKs, thereby preventing their activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the JNK signaling pathway, leading to reduced cell proliferation, inflammation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to JNK-930 in terms of their inhibitory activity against JNKs. These include:
JNK-IN-1: A pan-JNK inhibitor with moderate inhibitory activity against all three JNK isoforms.
JNK-IN-7: A more potent inhibitor compared to JNK-IN-1, with higher selectivity for JNK3.
JD123: A dual JNK inhibitor that binds to both the ATP binding site and the protein binding site.
Uniqueness of JNK-930
JNK-930 is unique due to its high selectivity and potency against all JNK isoforms (JNK1, JNK2, and JNK3). It exhibits a strong inhibitory effect on JNK-dependent phosphorylation of c-Jun, making it a valuable tool for studying JNK signaling in various diseases.
Properties
IUPAC Name |
4-[[9-[(3S)-oxolan-3-yl]-8-(2,4,6-trifluoroanilino)purin-2-yl]amino]cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N6O2.ClH/c22-11-7-15(23)18(16(24)8-11)28-21-27-17-9-25-20(26-12-1-3-14(31)4-2-12)29-19(17)30(21)13-5-6-32-10-13;/h7-9,12-14,31H,1-6,10H2,(H,27,28)(H,25,26,29);1H/t12?,13-,14?;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXDTOPRHDNSM-GGGYYQAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC2=NC=C3C(=N2)N(C(=N3)NC4=C(C=C(C=C4F)F)F)C5CCOC5)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]1N2C3=NC(=NC=C3N=C2NC4=C(C=C(C=C4F)F)F)NC5CCC(CC5)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


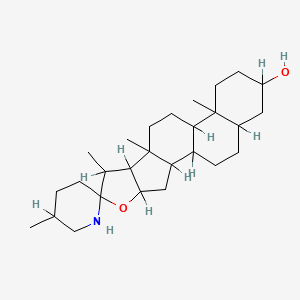
![[(1S,4R,6R,7Z,14S,18R)-4-(cyclopropylsulfonylcarbamoyl)-14-[(2-methylpropan-2-yl)oxycarbonylamino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-en-18-yl] 4-fluoro-1,3-dihydroisoindole-2-carboxylate](/img/structure/B8082380.png)
![[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride](/img/structure/B8082399.png)
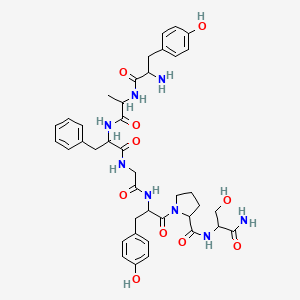
![(R)-4-(2-(4-Amino-1,2,5-oxadiazol-3-YL)-1-ethyl-7-(piperidin-3-ylmethoxy)-1H-imidazo[4,5-C]pyridin-4-YL)-2-methylbut-3-YN-2-OL](/img/structure/B8082417.png)
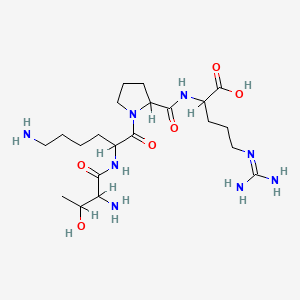
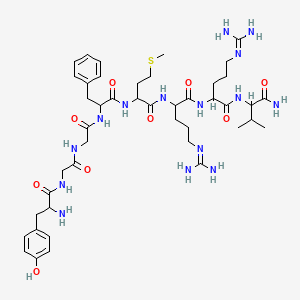

![N-(oxolan-2-ylmethyl)-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B8082444.png)
![7-(3,5-Dihydroxy-2-methylcyclohexen-1-yl)-13-(6-hydroxy-6-methylheptan-2-yl)-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B8082463.png)
![(4Z)-4-[3-(2,5-dichloro-4,6-dimethyl-1-oxidopyridin-1-ium-3-yl)-2H-1,2,4-oxadiazol-5-ylidene]-2-hydroxy-6-nitrocyclohexa-2,5-dien-1-one](/img/structure/B8082465.png)
![4-[(5Z)-4-amino-5-(7-methoxyindol-2-ylidene)-1H-imidazo[5,1-f][1,2,4]triazin-7-yl]cyclohexane-1-carboxylic acid](/img/structure/B8082466.png)
![5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-1,2-dihydropyrazolo[3,4-b][1,4]benzodiazepine](/img/structure/B8082468.png)
